4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside and related derivatives has been achieved through various methods, involving intricate reaction sequences that include protection-deprotection strategies, glycosylation reactions, and specific modifications of the acetamido group. For instance, the facile synthesis of related glycosides was achieved through saponification and reaction sequences involving glycosyl chloride and Amberlyst A-26 p-nitrophenoxide, indicating the complexity and precision required in synthesizing such molecules (Rana, Barlow, & Matta, 1983).
Scientific Research Applications
Anti-inflammatory Agents : 4-nitrophenyl glycosides of hyalobiuronic acid and chondrosine have shown potential as anti-inflammatory agents (Watt, Clinch, & Slim, 2002).
Synthesis of Nitrophenyl Oligosaccharides : This compound has been used in the synthesis of nitrophenyl oligosaccharides, which are important in biochemical research (Jain, Piskorz, & Matta, 1992).
Preparation of 4-Nitrophenyl 2-Acetamido-2-Deoxy-D-Mannopyranosides : A study presented an efficient method for preparing these compounds from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-acetate (Popelová, Kefurt, Hlaváčková, & Moravcova, 2005).
Potential Alzheimer's Disease Treatment : P-nitrophenyl 2-acetamido-2-deoxy-6-O--l-fucopyranosyl--d-glucopyranoside is being explored as a drug target for Alzheimer's disease (Rana, Barlow, & Matta, 1982).
Glycosidase Activity Inhibition : Certain pyranoside derivatives have been found to inhibit 2-acetamido-2-deoxy--D -glucosidase activity, which is significant in the study of enzymes (Jones, Shah, Kosman, & Bahl, 1974).
Colorimetric Assays in Clinical Chemistry : This compound has applications in colorimetric assays for measuring urinary glycosidase activity, which is useful in clinical chemistry laboratories (Yuen, Price, Chattagoon, Richardson, & Praill, 1982).
Differentiation of Chitinases : GlcNGlcNAc-pNP, a derivative of this compound, has been used to distinguish specific chitinases in chitin degradation assays (Tokuyasu, Ono, Kitagawa, Ohnishi-Kameyama, Hayashi, & Mori, 1999).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLTNCLYHKQCK-KSTCHIGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906117 | |
Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
CAS RN |
10139-02-3 | |
Record name | p-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10139-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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